8-Hydroxyquinoline-2-carbonyl chloride
Overview
Description
8-Hydroxyquinoline-2-carbonyl chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications
Mechanism of Action
Target of Action
8-Hydroxyquinoline-2-carbonyl chloride, a derivative of 8-Hydroxyquinoline (8-HQ), exhibits a wide range of biological activities . The primary targets of this compound include a diverse range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These ions play crucial roles in various biological processes, and their interaction with 8-HQ derivatives can lead to significant changes in cellular activities.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-HQ derivatives good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions . For instance, 8-HQ-based blockers have been found to interact with key residues in the active site of the Histamine Receptor 2 (HR H2), leading to receptor inactivation .
Biochemical Pathways
8-HQ derivatives have been found to inhibit 2-Oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in numerous biochemical pathways . These enzymes play a role in various biological processes, including nucleic acid demethylation and γ-butyrobetaine hydroxylation . The inhibition of these enzymes can lead to significant downstream effects, impacting a wide range of cellular processes.
Pharmacokinetics
It is known that some 8-hq derivatives, such as iox1, suffer from low cell permeability . This can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The interaction of 8-HQ derivatives with their targets can lead to a variety of cellular effects. For instance, they have been found to exhibit antimicrobial, anticancer, and antifungal effects . Specific 8-HQ derivatives have shown promising antiproliferative potency and high selectivity toward certain cancer cells .
Action Environment
The action of 8-HQ derivatives can be influenced by various environmental factors. For instance, the presence of certain metal ions in the environment can impact the compound’s chelating activity . Additionally, factors such as pH and temperature can potentially influence the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
8-Hydroxyquinoline-2-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 5-Carboxy-8-hydroxyquinoline, a derivative of 8-Hydroxyquinoline, is known to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Cellular Effects
It is known that 8-Hydroxyquinoline and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 5-Carboxy-8-hydroxyquinoline acts as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxyquinoline-2-carbonyl chloride typically involves the chlorination of 8-hydroxyquinoline-2-carboxylic acid. This reaction is usually carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, the carbonyl chloride group hydrolyzes to form 8-hydroxyquinoline-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines, to form hydrazides and hydroxamic acids.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination of 8-hydroxyquinoline-2-carboxylic acid.
Amines, Alcohols, and Thiols: Nucleophiles for substitution reactions.
Water or Aqueous Bases: For hydrolysis reactions.
Major Products
Amides, Esters, and Thioesters: From substitution reactions.
8-Hydroxyquinoline-2-carboxylic acid: From hydrolysis.
Scientific Research Applications
8-Hydroxyquinoline-2-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Employed in the study of metal ion chelation and its effects on biological systems.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds with antimicrobial, anticancer, and neuroprotective properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal chelation properties and wide range of biological activities.
8-Hydroxyquinoline-5-sulfonic acid: Another derivative with enhanced water solubility and similar chelation properties.
8-Hydroxyquinoline-2-carboxylic acid: The precursor to 8-hydroxyquinoline-2-carbonyl chloride, with similar reactivity but different functional groups.
Uniqueness
This compound is unique due to the presence of the carbonyl chloride group, which significantly enhances its reactivity and potential applications in synthetic chemistry and biological research. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate for the synthesis of various bioactive compounds.
Properties
IUPAC Name |
8-hydroxyquinoline-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUUBRFEMCGPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664949 | |
Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125686-91-1 | |
Record name | 8-Hydroxy-2-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125686-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxyquinoline-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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